BenchChemオンラインストアへようこそ!

Methyl thieno[2,3-b]pyridine-5-carboxylate

Heterocyclic synthesis Annulation chemistry Reactivity comparison

Methyl thieno[2,3-b]pyridine-5-carboxylate is a heterocyclic building block belonging to the thienopyridine family, characterized by a fused thiophene-pyridine ring system with a methyl ester at the 5-position. This specific annulation pattern ([2,3-b]) and ester placement confer distinct electronic properties, reactivity, and biological utility that are not replicated by isomeric variants such as thieno[3,2-b]pyridines or regioisomeric 2-carboxylate esters.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 21344-30-9
Cat. No. B3325458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[2,3-b]pyridine-5-carboxylate
CAS21344-30-9
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=C1)C=CS2
InChIInChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3
InChIKeyLGMOLZCKSVYQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thieno[2,3-b]pyridine-5-carboxylate (CAS 21344-30-9): Core Scaffold Differentiation for Informed Procurement


Methyl thieno[2,3-b]pyridine-5-carboxylate is a heterocyclic building block belonging to the thienopyridine family, characterized by a fused thiophene-pyridine ring system with a methyl ester at the 5-position. This specific annulation pattern ([2,3-b]) and ester placement confer distinct electronic properties, reactivity, and biological utility that are not replicated by isomeric variants such as thieno[3,2-b]pyridines or regioisomeric 2-carboxylate esters [1]. As a key intermediate in medicinal chemistry, it serves as the direct precursor to the dihydropyridine calcium antagonist S-312-d, a drug candidate with established in vivo pharmacological activity [2].

Why Thienopyridine Isomers and Alternative Esters Cannot Substitute Methyl Thieno[2,3-b]pyridine-5-carboxylate


Procurement of thienopyridine building blocks requires rigorous differentiation because the annulation mode (e.g., [2,3-b] vs. [3,2-b]) and ester position (5-carboxylate vs. 2-carboxylate) dictate regioselectivity in subsequent functionalization and biological target engagement. The thieno[2,3-b]pyridine ring system directs electrophilic substitution to C-3 as the kinetically preferred site, whereas the [3,2-b] isomer shows divergent nitration and halogenation outcomes [1]. Furthermore, the 5-carboxylate methyl ester is the exclusive precursor to the clinical-stage calcium antagonist S-312-d; substitution with the ethyl ester or the 2-carboxylate regioisomer yields structurally distinct compounds with no published pharmacological validation for this indication [2]. These differences preclude generic interchange among commercially available thienopyridine ester building blocks.

Quantitative Differentiation Evidence for Methyl Thieno[2,3-b]pyridine-5-carboxylate


Synthesis Yield Differential: Thieno[2,3-b]pyridine vs. Thieno[3,2-b]pyridine Core Formation

In a direct head-to-head comparison, condensation-cyclization of 2-thienylammonium hexachlorostannate (leading to thieno[2,3-b]pyridine) proceeded in 44% yield, whereas the analogous reaction with 3-thienylammonium salt (forming thieno[3,2-b]pyridine) achieved 77% yield under identical conditions. This 33-percentage-point yield advantage for the [3,2-b] isomer underscores the lower intrinsic synthetic efficiency of the [2,3-b] annulation, meaning the [2,3-b] scaffold is scarcer and must be procured explicitly rather than synthesized ad hoc [1].

Heterocyclic synthesis Annulation chemistry Reactivity comparison

Nitration Regioselectivity: Thieno[2,3-b]pyridine N-Oxide Exhibits Solvent-Dependent Bifurcation

Nitration of thieno[2,3-b]pyridine N-oxide produces 4-nitration (50% yield) in sulfuric acid and isomeric 5-nitration (54% yield) in acetic acid, demonstrating tunable regioselectivity unique to the [2,3-b] framework. By contrast, thieno[3,2-b]pyridine N-oxide nitrates exclusively at the 7-position (63% yield) irrespective of solvent, affording no analogous bifurcation [1][2]. This positional control is critical for divergent functionalization strategies.

Electrophilic substitution Regioselective nitration N-oxide chemistry

Exclusive Precursor Role for the Calcium Antagonist Drug Candidate S-312-d

Methyl thieno[2,3-b]pyridine-5-carboxylate serves as the direct synthetic precursor to S-312-d (S-(+)-methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate), a novel L-type calcium channel antagonist. S-312-d demonstrated dose-dependent anticonvulsant effects in spontaneously epileptic rats with significant inhibition of tonic convulsions lasting >24 hours after single oral administration (1–10 mg/kg) [1]. No pharmacological data exist for the corresponding ethyl ester or 2-carboxylate regioisomer as a precursor to this drug candidate, establishing the 5-methyl ester as the sole validated entry point to this chemotype.

Calcium channel blocker Drug candidate precursor Dihydropyridine analog

Regioselective Scaffold Utility in Kinase Inhibitor Design: 5-Carboxylate vs. 2-Carboxylate

The 5-carboxylate substitution pattern on the thieno[2,3-b]pyridine core has been specifically exploited in patent literature for MEK kinase inhibitor programs, where the ester at position 5 serves as a key pharmacophoric element for hinge-region binding interactions. In contrast, the 2-carboxylate regioisomer has been optimized primarily as a Pim-1 kinase inhibitor scaffold, with a representative 2-carboxylate derivative showing antibacterial MIC values of 9.9/19.8 µM against S. aureus and E. coli, respectively [1][2]. These distinct biological profiles demonstrate that the ester position is not interchangeable; procurement decisions must align with the intended biological target.

Kinase inhibitor Structure-activity relationship Regioisomer comparison

Validated Application Scenarios for Methyl Thieno[2,3-b]pyridine-5-carboxylate Based on Differential Evidence


Synthesis of Dihydropyridine Calcium Channel Antagonists (S-312-d Program)

The 5-methyl ester is the essential starting material for synthesizing S-312-d, a chiral dihydropyridine calcium antagonist with demonstrated anticonvulsant efficacy in spontaneously epileptic rats at oral doses of 1–10 mg/kg [1]. No alternative ester (e.g., ethyl, propyl) or regioisomer (2-carboxylate) has been validated for this chemotype, making this compound the mandatory procurement choice for programs continuing S-312-d preclinical or clinical development.

Regioselective Diversification via Solvent-Controlled Nitration

The thieno[2,3-b]pyridine N-oxide derived from this compound exhibits solvent-tunable nitration: sulfuric acid directs nitration to the 4-position (50% yield), while acetic acid produces the 5-nitro isomer (54% yield) [2]. This bifurcated reactivity enables access to two distinct substitution patterns from a single precursor, providing synthetic versatility not available with the [3,2-b] isomer, which yields only the 7-nitro product (63%) [3].

MEK Kinase Inhibitor Scaffold Development

The 5-carboxylate methyl ester serves as the core scaffold in patented MEK kinase inhibitor series, where optimized derivatives achieve sub-nanomolar IC50 values (<0.300 nM) against the MEK enzyme [4]. Researchers pursuing MEK-targeted programs should procure the 5-carboxylate regioisomer specifically, as the 2-carboxylate analog is preferentially optimized against Pim-1 kinase and antibacterial targets.

Crystallinity-Modulated Anti-Proliferative Agent Design

Ester functionalization of the thieno[2,3-b]pyridine core, including the methyl ester at position 5, has been shown to disrupt crystal packing and improve anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 triple-negative breast cancer cell lines compared to non-esterified analogs [5]. This evidence supports procurement of the pre-formed ester as a preferred entry point for anticancer SAR campaigns.

Quote Request

Request a Quote for Methyl thieno[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.